2,2,3-Trimethylhexane

Description

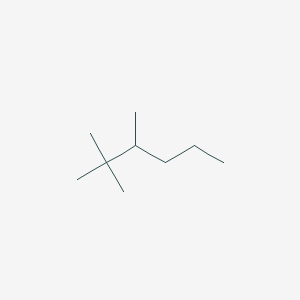

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-7-8(2)9(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVFSZDQEHBJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274842 | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.4 [mmHg] | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16747-25-4 | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 2,2,3 Trimethylhexane

Conformational Analysis of Branched Alkanes

The structure of branched alkanes such as 2,2,3-trimethylhexane is characterized by a complex potential energy surface with numerous local minima, each corresponding to a distinct conformational isomer. The presence of bulky substituents, like the tert-butyl group at the C2 position and the methyl group at the C3 position, introduces significant steric hindrance that governs the stability and population of these conformers.

Conformational analysis begins with identifying the possible spatial arrangements of atoms that result from rotation around single bonds. For a given conformation, an energy minimization process is used to find the lowest energy arrangement of atoms, which represents a stable conformer. scribd.com Quantum chemical calculations have been performed to optimize the structure of this compound by minimizing its total energy. researchgate.net This process reveals that the carbon backbone of the molecule is significantly deformed from an idealized linear chain due to steric repulsion between the methyl groups. researchgate.net

The stability of each conformational isomer is determined by its relative potential energy. The global minimum on the potential energy surface corresponds to the most stable conformer, which is the most populated state at equilibrium. Other local minima represent less stable conformers that exist in equilibrium with the most stable form. The energy difference between these conformers dictates their relative abundance. Studies on related branched octane (B31449) isomers involved generating a pool of conformers by systematically varying each rotatable bond, followed by a multi-step energy minimization procedure to identify all unique, stable structures. nih.gov

Table 1: Fundamental Interactions Governing Alkane Conformational Energy This table outlines the basic energy "costs" associated with steric and torsional strain in alkane conformations. Computational methods sum these and other interactions to determine the total energy of a specific conformer.

| Interaction Type | Strain | Dihedral Angle | Typical Energy Cost (kcal/mol) |

| H↔H Eclipsed | Torsional | 0° | ~1.0 |

| CH₃↔H Eclipsed | Torsional | 0° | ~1.4 |

| CH₃↔CH₃ Eclipsed | Torsional & Steric | 0° | ~2.6 |

| CH₃↔CH₃ Gauche | Steric | 60° | ~0.9 |

| Data derived from foundational studies on ethane, propane, and butane. maricopa.edu |

Two primary theoretical frameworks are employed to map the conformational landscapes of molecules: molecular mechanics (MM) and quantum chemistry (QC). unipd.it

Molecular Mechanics (MM) utilizes classical physics to model molecules. unipd.it The energy of a conformation is calculated using a force field, which is a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic forces. organica1.orgnih.gov MM methods are computationally efficient, making them suitable for scanning the vast conformational space of flexible molecules. Studies on the related compound 2,2,5-trimethylhexane (B165478) have shown that results from molecular mechanics calculations are in good agreement with experimental data obtained from infrared and Raman spectroscopy. researchgate.net

Quantum Chemical (QC) methods, in contrast, are based on solving approximations of the Schrödinger equation. unipd.it These methods can be broadly categorized as ab initio or semi-empirical. High-level ab initio methods like G2 theory can provide highly accurate thermochemical properties, such as heats of formation, which closely match experimental values for aliphatic alkanes. acs.org Quantum calculations, including structural optimization, have been specifically applied to this compound to investigate its properties. researchgate.net While computationally more expensive than MM, QC methods provide a more fundamental and often more accurate description of electron distribution and energy, which is crucial for understanding strained systems. unipd.itresearchgate.net

The dihedral angle, which describes the rotation around a central bond, is a critical parameter in conformational analysis. pearson.com For alkanes, staggered conformations (dihedral angles of ~60° or 180°) are energy minima, while eclipsed conformations (dihedral angles of 0°, 120°, etc.) are energy maxima. maricopa.edu The energy difference between the most and least stable conformations is known as the rotational barrier. maricopa.edu

In this compound, the rotation around the C2-C3 bond is highly hindered due to the presence of a tert-butyl group on C2 and a methyl group on C3. This leads to significant torsional and steric strain in many potential conformations. maricopa.eduuky.edu Steric strain arises when non-bonded atoms are forced into close proximity, causing repulsive van der Waals interactions. maricopa.edu Torsional strain results from the repulsion between electron clouds of adjacent bonds in an eclipsed arrangement. uky.edu Computational studies on this compound have confirmed that these repulsive forces lead to a "seriously deformed" main chain, as the molecule adjusts its bond angles and dihedral angles to minimize the unfavorable interactions. researchgate.net

Molecular Dynamics Simulations of Branched Hydrocarbon Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can predict a wide range of dynamic and thermodynamic properties.

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field. arxiv.org For hydrocarbons, force fields like OPLS (Optimized Potentials for Liquid Simulations) and CHARMM are widely used. Significant research effort is dedicated to refining force field parameters to better reproduce experimental data and results from high-level quantum mechanical calculations. nih.gov

The development of the OPLS/2020 force field, for example, involved adjusting torsional parameters for alkanes to improve the description of conformational energetics. nih.gov These changes ensure that the relative energies of different conformers, such as gauche and anti forms, are in close agreement with current best estimates. nih.gov For highly branched systems or simulations under extreme conditions like high pressure, specialized force fields such as AIREBO-M have been developed. arxiv.org This potential was parameterized using quantum chemistry calculations and validated against experimental data for properties at pressures up to 40 GPa. arxiv.org

Table 2: Example of Force Field Refinement for Alkane Torsions (OPLS) This table illustrates how key torsional parameters for a central alkane bond (CT-CT-CT-CT) were changed from the OPLS-AA force field to the refined OPLS/2020 version to better model alkane conformational energies.

| Parameter | OPLS-AA (kcal/mol) | OPLS/2020 (kcal/mol) |

| V₁ | 1.30 | 0.85 |

| V₂ | -0.05 | -0.20 |

| Data from a 2021 study on OPLS force field refinement. nih.gov |

MD simulations of complex hydrocarbons like this compound are performed using specialized software packages such as LAMMPS. arxiv.org A typical simulation involves placing a number of molecules in a simulation box with periodic boundary conditions to mimic a bulk liquid. After an initial energy minimization and equilibration period, the simulation is run for a set duration, during which atomic positions and velocities are recorded at regular intervals.

For studying dynamic properties like viscosity, non-equilibrium molecular dynamics (NEMD) is a common technique. arxiv.org In NEMD simulations of the related isomer 2,2,4-trimethylhexane (B107784), a constant shear rate was applied to the system, and the resulting shear stress was measured to calculate the viscosity. arxiv.org At high shear rates, the results can be extrapolated to the Newtonian limit using models like Eyring theory. arxiv.org For conformational sampling, simulations can be initiated from a diverse pool of structures generated by systematically rotating bonds and performing energy minimizations, ensuring a thorough exploration of the system's potential energy landscape. nih.gov

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound by providing detailed information about the energetics and structures of transient species like carbocations and radicals.

Alkylation reactions, crucial in the production of high-octane gasoline, proceed through carbocation intermediates. mdpi.com The stability of these carbocations is a key factor determining the product distribution. The general stability trend for alkyl carbocations is tertiary > secondary > primary, which is attributed to hyperconjugation and inductive effects. ru.nlmasterorganicchemistry.com

In the sulfuric acid-catalyzed alkylation of isobutane (B21531) with butene, a complex network of reactions involving carbocation intermediates occurs. mdpi.comhep.com.cn Quantum chemical simulations have been employed to investigate the transition states and predict the composition of octane isomers in the alkylate. hep.com.cnresearchgate.net These studies indicate that the formation of various trimethylpentane and dimethylhexane isomers is governed by the relative stabilities of the corresponding carbocation intermediates. hep.com.cn For instance, calculations have shown that the distribution of trimethylpentane isomers follows the order: 2,2,4-trimethylpentane (B7799088) > 2,3,3-trimethylpentane (B1202373) > 2,3,4-trimethylpentane (B165518) > 2,2,3-trimethylpentane. hep.com.cnresearchgate.net This ordering is directly related to the stability of the intermediate carbocations. hep.com.cn

The reaction mechanism involves the initial protonation of an olefin by the acid catalyst to form a carbocation. mdpi.commt.com This carbocation can then react with another olefin to form a larger carbocation, which can undergo rearrangements and hydride transfer from isobutane to yield the final alkane products. mdpi.comhep.com.cn The energy changes associated with these steps, including the isomerization of carbocation intermediates, can be calculated using quantum chemical methods to predict the most favorable reaction pathways. hep.com.cn

The stability of carbocations is not solely determined by the electronic stabilization of the positive charge but is also influenced by steric factors in the parent molecule. ru.nl The introduction of bulky alkyl groups can destabilize the neutral parent alkane due to steric repulsion, which in turn lowers the energy required for carbocation formation. ru.nl

Free radical reactions are another important class of transformations for alkanes like this compound. researchgate.net The stability of the radical intermediates formed during these reactions plays a crucial role in determining the product distribution. vaia.commasterorganicchemistry.com Similar to carbocations, the stability of alkyl radicals increases in the order: methyl < primary < secondary < tertiary. masterorganicchemistry.comlibretexts.org This stability trend is attributed to hyperconjugation, where the unpaired electron is stabilized by delocalization into adjacent C-H or C-C sigma bonds. libretexts.orgresearchgate.net

In reactions such as halogenation, the selectivity for substitution at different carbon atoms is dictated by the stability of the resulting radical. vaia.com For 2,2,3-trimethylpentane, a structural isomer of this compound, bromine will preferentially substitute the hydrogen on the tertiary carbon due to the formation of the more stable tertiary radical. vaia.com

Computational studies on branched alkanes have shown that the presence of methyl groups can influence the rates of important radical reactions like hydrogen migration. nih.gov The activation energies for hydrogen migration reactions in methylated alkyl radicals are often lower than in their n-alkyl counterparts, which has significant implications for combustion and atmospheric chemistry. nih.gov Quantum chemical methods such as CBS-Q, G2, and G4 are used to calculate the thermodynamic and kinetic parameters of these radical reactions over a wide range of temperatures. nih.gov

The table below presents the calculated bond dissociation energies (BDE) for different types of C-H bonds, which directly correlates with the stability of the radical formed upon hydrogen abstraction. windows.net

| Hydrocarbon Type | Bond Dissociation Energy (kcal/mol) |

| Primary (in Ethane) | 98 |

| Secondary (in Propane) | 95 |

| Tertiary (in Isobutane) | 92 |

| Data from representative alkanes illustrating the trend in C-H bond dissociation energies. |

Computational Prediction of Molecular Behavior

Computational chemistry offers powerful methods for predicting a wide range of molecular properties and behaviors of this compound, complementing experimental studies. jstar-research.com These predictions can guide experimental design and provide a deeper understanding of molecular interactions. jstar-research.com

Various computational models can predict properties such as three-dimensional molecular geometries, conformational populations, and thermodynamic properties like the free energies of reactions. jstar-research.com For instance, non-equilibrium molecular dynamics (NEMD) simulations using force fields like AIREBO-M have been used to determine the Newtonian viscosity of 2,2,4-trimethylhexane at various pressures. arxiv.org These simulations can capture the rate-dependent viscosity and extrapolate to the Newtonian limit. arxiv.org

Quantitative Structure-Property Relationship (QSPR) models offer another avenue for predicting physical properties. acs.orgwalshmedicalmedia.com These models correlate molecular descriptors with experimental data to predict properties for new compounds. For example, a model based on molecular weight and carbon atomic fraction has been used to predict the normal boiling points of a large set of hydrocarbons. walshmedicalmedia.com More complex models, such as the NPNA equation, utilize parameters like the number of carbon atoms, sum of carbon number effects, and other indices to predict a wide range of physicochemical properties for noncyclic alkanes, including this compound. acs.org

The table below shows a comparison of experimental and calculated flash points for this compound using a QSPR model. acs.org

| Compound | Experimental Flash Point (°C) | Calculated Flash Point (°C) |

| This compound | 12.1150 | 12.08 |

Computational methods are also crucial for understanding how molecular shape influences properties. nih.gov Techniques like alpha shapes can be used to characterize the molecular shape and correlate it with physical properties and biological activity. nih.gov Furthermore, computational chemistry can predict spectroscopic properties (IR, NMR, UV-vis), bond dissociation energies, and acid dissociation constants, providing a comprehensive picture of the molecular behavior of this compound. jstar-research.com

Mechanistic Studies of 2,2,3 Trimethylhexane Chemical Transformations

Radical Reaction Mechanisms

Radical reactions of alkanes like 2,2,3-trimethylhexane typically proceed via a chain mechanism involving initiation, propagation, and termination steps. These reactions are crucial for the functionalization of otherwise inert alkanes. libretexts.org

Free radical halogenation is a classic example of a radical chain reaction. libretexts.org The reaction of this compound with halogens, such as chlorine (Cl₂) or bromine (Br₂), is initiated by heat or ultraviolet (UV) light. vaia.comchegg.com This energy input causes the homolytic cleavage of the halogen-halogen bond, generating two halogen radicals. libretexts.orglibretexts.org

Initiation: The process begins with the formation of halogen radicals (X•) from a halogen molecule (X₂). libretexts.org X₂ + energy (hν or Δ) → 2 X•

Propagation: The propagation phase consists of two main steps that repeat in a cycle. libretexts.orglibretexts.org

A halogen radical abstracts a hydrogen atom from the this compound molecule to form a hydrogen halide (H-X) and a 2,2,3-trimethylhexyl radical. The position of hydrogen abstraction is influenced by the stability of the resulting radical. C₉H₂₀ + X• → C₉H₁₉• + HX

The resulting alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. libretexts.orgvaia.com C₉H₁₉• + X₂ → C₉H₁₉X + X•

Termination: The chain reaction is terminated when any two radicals combine, removing the reactive species from the cycle. libretexts.orglibretexts.org X• + X• → X₂ C₉H₁₉• + X• → C₉H₁₉X C₉H₁₉• + C₉H₁₉• → C₁₈H₃₈

Regioselectivity in radical halogenation refers to the preference for reaction at a particular site in the molecule. wikipedia.orgyoutube.com In the case of this compound, there are primary (1°), secondary (2°), and a tertiary (3°) hydrogen atom. The stability of the resulting alkyl radical is the primary factor determining the regioselectivity of hydrogen abstraction. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals. brainly.com

This stability trend is due to hyperconjugation. Consequently, the tertiary hydrogen at the C-3 position of this compound is the most likely site for abstraction by a halogen radical. vaia.com Bromination is known to be more selective than chlorination. masterorganicchemistry.com The higher reactivity of chlorine radicals makes them less selective, leading to a mixture of products where abstraction has occurred at primary, secondary, and tertiary positions. brainly.commasterorganicchemistry.com In contrast, the less reactive bromine radical exhibits a strong preference for abstracting the most weakly bonded hydrogen, which is the tertiary hydrogen. masterorganicchemistry.com

The following table illustrates the different types of hydrogens in this compound and the corresponding radical stability.

| Hydrogen Type | Carbon Position | Number of Hydrogens | Resulting Radical Stability |

| Primary (1°) | C1, C1', C1'', C4' | 12 | Least Stable |

| Secondary (2°) | C4 | 2 | Intermediate Stability |

| Tertiary (3°) | C3 | 1 | Most Stable |

Interactive Data Table: Relative reactivity for radical chlorination is approximately 1 for primary, 3.9 for secondary, and 5.2 for tertiary C-H bonds. For bromination, the selectivity is much higher, with relative rates of 1 for primary, 82 for secondary, and 1640 for tertiary C-H bonds. chegg.comchegg.com

When a radical reaction creates a new stereocenter, the stereochemical outcome is typically a racemic mixture. libretexts.org The alkyl radical intermediate is generally trigonal planar due to its sp² hybridization. libretexts.org The subsequent attack by the halogen can occur with equal probability from either face of the planar radical, leading to the formation of both (R) and (S) enantiomers in equal amounts if the carbon becomes a chiral center. libretexts.org For this compound, halogenation at the C-3 position, which is a chiral center, would result in a racemic mixture of (3R)-3-halo-2,2,3-trimethylhexane and (3S)-3-halo-2,2,3-trimethylhexane.

Carbocation Rearrangement and Cracking Mechanisms

Carbocation intermediates play a pivotal role in the transformation of alkanes, particularly in acidic environments and during catalytic cracking. These high-energy species are prone to rearrangements to form more stable carbocations. pharmaguideline.comlibretexts.org

Catalytic cracking is a process used in oil refineries to break down large hydrocarbon molecules into smaller, more valuable ones like gasoline and liquefied petroleum gas (LPG). scispace.comrsc.org The process typically employs solid acid catalysts, such as zeolites. rsc.orgwhiterose.ac.uk For an alkane like this compound, the mechanism involves the formation of a carbocation, which can then undergo beta-scission. rsc.orguu.nl

The initial formation of a carbocation from an alkane can occur via hydride abstraction by a Lewis acid site or protonation by a Brønsted acid site to form a transient pentacoordinated carbonium ion, which then loses H₂ to form a carbenium ion. rsc.orgnih.gov Once a carbenium ion is formed, it can undergo cracking via beta-scission. This involves the cleavage of a carbon-carbon bond at the position beta to the positively charged carbon. rsc.org

For a carbenium ion derived from this compound, several beta-scission pathways are possible, leading to the formation of a smaller alkene and a new, smaller carbenium ion. scispace.comrsc.org For example, if a carbocation is formed at the C-4 position, beta-scission can occur in two ways, leading to different sets of products. The new, smaller carbenium ion can then propagate the chain by abstracting a hydride from another alkane molecule. rsc.orguu.nl

Hydride transfer is a fundamental step in many acid-catalyzed reactions of alkanes, including isomerization and alkylation. hep.com.cntudelft.nl It is an intermolecular process where a hydride ion (H⁻) is transferred from an alkane to a carbocation. hep.com.cn This process is crucial for the propagation of chain reactions in catalytic cracking and for the formation of stable alkane products from carbocation intermediates. rsc.orguu.nl

In the context of this compound, hydride transfer is significant in several ways:

Termination of a reaction cycle: A carbenium ion, such as one formed during cracking, can abstract a hydride from a neutral alkane molecule (like another molecule of this compound). This neutralizes the carbocation, releasing it as a smaller alkane, and generates a new carbocation from the hydride donor, thus propagating the chain. scispace.comrsc.org

Isomerization: Carbocations can undergo rearrangements via hydride shifts (and alkyl shifts) to form more stable isomers before being neutralized by hydride transfer. pharmaguideline.comhep.com.cn For instance, the isomerization of n-nonane to this compound would involve a series of carbocation rearrangements and hydride transfers.

Alkylation: In reactions like the alkylation of isobutane (B21531) with butenes to produce high-octane gasoline components, hydride transfer from isobutane to the C₈ carbocation intermediates is a key step that yields the final trimethylpentane products and regenerates the t-butyl carbocation to continue the cycle. hep.com.cn The formation of various trimethylpentane and dimethylhexane isomers is highly dependent on the competing rates of isomerization and hydride transfer. hep.com.cn

The efficiency of hydride transfer is influenced by the stability of the carbocation being formed and the strength of the C-H bond being broken. psu.edu Tertiary hydrogens are more readily transferred as hydrides due to the formation of a more stable tertiary carbocation.

Catalytic Conversion Mechanisms

The catalytic conversion of this compound and other branched alkanes is of great industrial importance, particularly in the production of high-octane gasoline. Bifunctional catalysts, often containing a metal function (like platinum) on an acidic support (like a zeolite or chlorinated alumina), are commonly used. whiterose.ac.ukresearchgate.net

The mechanism for catalytic isomerization involves several key steps:

Dehydrogenation: The alkane is first dehydrogenated on the metal site to form an alkene.

Protonation: The alkene then migrates to an acid site where it is protonated to form a carbenium ion. rsc.org

Isomerization: The carbenium ion undergoes a series of rearrangements, including 1,2-hydride and 1,2-methyl shifts, to form more branched and stable carbocation isomers. pharmaguideline.comhep.com.cn

Deprotonation: The rearranged carbenium ion deprotonates to form an isomeric alkene.

Hydrogenation: Finally, the isomeric alkene migrates back to a metal site and is hydrogenated to the corresponding branched alkane.

During these processes, cracking can occur as a competing reaction, especially at higher temperatures. whiterose.ac.uk The balance between isomerization and cracking is a critical factor in catalyst design and process optimization. The pore structure of zeolites can also influence the reaction pathway, with shape selectivity favoring certain products. acs.org For instance, the cracking of branched alkanes on MFI-type zeolites is suggested to proceed via protolytic scission, leading to smaller fragments, whereas on FAU-type zeolites, hydride transfer followed by beta-scission is the dominant route. acs.org

Hydrocarbon Reforming and Partial Oxidation Pathways

Hydrocarbon reforming and partial oxidation are essential processes for converting saturated hydrocarbons into more valuable products, such as high-octane gasoline components and synthesis gas (a mixture of hydrogen and carbon monoxide).

Hydrocarbon Reforming: In processes like catalytic reforming, this compound can undergo isomerization to form other C9 isomers or be cracked into smaller hydrocarbons. The hydroisomerization of alkanes is a key process for increasing the octane (B31449) number of gasoline. researchgate.net These reactions are typically carried out over bifunctional catalysts. researchgate.net The mechanism involves the dehydrogenation of the alkane on a metal site to form an alkene intermediate. This intermediate then migrates to an acid site where it is protonated to form a carbenium ion, which can undergo skeletal rearrangement. Finally, the isomerized carbenium ion is deprotonated and hydrogenated back to an isoalkane on the metal site. researchgate.netresearchgate.net

Partial Oxidation: The partial oxidation of hydrocarbons is a method to produce synthesis gas. For alkanes, this process involves the reaction of the hydrocarbon with a limited supply of oxygen. Studies on similar branched alkanes, like isooctane (B107328) (2,2,4-trimethylpentane), show that the reaction on rhodium-based catalysts proceeds through a complex network of surface reactions. energy.govresearchgate.net The initial step is often the abstraction of a hydrogen atom, leading to the formation of an alkyl radical. osti.govudel.edu This radical can then react with oxygen to form a peroxy radical, which can further react to form alcohols and ketones. osti.govudel.edu Under autothermal reforming (ATR) conditions, these oxygenates can be further converted to H₂ and CO. energy.gov The process is a combination of total oxidation, which provides the necessary heat, and steam/dry reforming of the hydrocarbon. researchgate.net

A proposed reaction network for the oxidation of large alkanes involves the following key steps:

Initiation: H-abstraction from the alkane to form an alkyl radical. osti.gov

Alcohol Formation: Recombination of the alkyl radical with a hydroxyl radical. osti.gov

Peroxyl Radical Formation: Reaction of the alkyl radical with molecular oxygen. osti.govudel.edu

Ketone/Alcohol Formation: Disproportionation of the peroxyl radical. osti.govudel.edu

Bifunctional Catalysis in Alkane Conversions

Bifunctional catalysis is a cornerstone of modern petroleum refining, enabling the conversion of straight-chain and less-branched alkanes into highly branched isomers with higher octane numbers. numberanalytics.com These catalysts possess two types of active sites: a metal function (e.g., platinum, palladium) for hydrogenation-dehydrogenation reactions and an acid function (e.g., zeolites, sulfated zirconia) for isomerization reactions. researchgate.netnumberanalytics.com

The general mechanism for alkane isomerization on a bifunctional catalyst is as follows:

Dehydrogenation: The alkane molecule, such as this compound, first adsorbs onto a metal site and undergoes dehydrogenation to form an alkene. researchgate.netresearchgate.net

Protonation: The resulting alkene then moves to a Brønsted acid site on the support, where it is protonated to form a carbenium ion intermediate. researchgate.netresearchgate.net

Isomerization: The carbenium ion undergoes skeletal rearrangement via hydride and alkyl shifts to form a more stable, branched carbenium ion.

Deprotonation and Hydrogenation: The isomerized carbenium ion is deprotonated back to an alkene, which then migrates to a metal site and is hydrogenated to the final branched alkane product. researchgate.net

The proximity and balance between the metal and acid sites are crucial for the catalyst's activity and selectivity, preventing undesired side reactions like cracking. rsc.org

Site-Selective C-H Functionalization Mechanisms

The selective functionalization of specific C-H bonds in an alkane molecule is a significant challenge in synthetic chemistry due to the general inertness of these bonds. nih.govrsc.org However, advancements in catalysis have enabled remarkable site-selectivity.

For branched alkanes, photocatalysis using decatungstate anions has shown promise. acs.orgacs.org In the case of 2,2,5-trimethylhexane (B165478), a close structural isomer of this compound, the methine (tertiary) C-H bond located away from the bulky tert-butyl group can be selectively functionalized. acs.orgacs.org This selectivity is governed by a combination of polar and steric effects in the transition state of the hydrogen abstraction step. acs.org Generally, the order of reactivity for C-H bonds is tertiary > secondary > primary, as the resulting radical stability follows this trend.

Strategies for achieving site-selectivity often involve:

Directing Groups: A functional group on the substrate coordinates to a metal catalyst, directing the reaction to a specific C-H bond. rsc.orgresearchgate.net

Catalyst Design: The steric and electronic properties of the catalyst can be tuned to favor attack at a particular site. nih.gov For instance, dirhodium catalysts have been designed to selectively functionalize either the most accessible secondary or tertiary C-H bonds. nih.gov

Inherent Reactivity: Exploiting the inherent differences in bond dissociation energies, where weaker tertiary C-H bonds are more susceptible to cleavage. acs.org

Role of Catalysts (e.g., acid catalysts, metal-based catalysts) in Alkane Reactivity

Catalysts are indispensable for activating and directing the transformation of alkanes. The choice of catalyst dictates the reaction pathway and product distribution.

Acid Catalysts: Solid acid catalysts, particularly zeolites like ZSM-5 and Y-zeolite, are widely used in the catalytic cracking of alkanes. uu.nlnih.gov The acidic sites (both Brønsted and Lewis) on the zeolite surface initiate the cracking process by protonating the alkane or an alkene intermediate to form carbenium ions. nih.govwhiterose.ac.uk These carbocations then undergo β-scission to break C-C bonds, yielding smaller, more valuable hydrocarbons. acs.org The pore structure and acidity of the zeolite play a crucial role in determining the product selectivity, a phenomenon known as shape selectivity. acs.org

Metal-Based Catalysts: Metal catalysts, often from the platinum group (Pt, Pd, Rh), are essential for hydrogenation and dehydrogenation reactions. researchgate.netessentialchemicalindustry.org In reforming and isomerization, they function as the metallic component of bifunctional catalysts. numberanalytics.com In partial oxidation, rhodium-based catalysts are highly effective for producing synthesis gas. energy.gov Transition metal oxides are also employed as catalysts in partial oxidation reactions, converting hydrocarbons into oxygenates like alcohols and ketones. osti.gov Furthermore, hybrid catalysts combining metal complexes with protein scaffolds or peptides are emerging as tools for asymmetric C-C bond formation. mdpi.com Supported metal catalysts, such as NiMo or CoMo on alumina, are used in hydrodeoxygenation and hydrodesulfurization processes. mdpi.com

Table 1: Overview of Catalyst Roles in Alkane Transformations

| Catalytic Process | Catalyst Type | Primary Function | Example Compound Transformation |

|---|---|---|---|

| Catalytic Cracking | Zeolites (e.g., ZSM-5) | C-C bond cleavage via carbenium ions | This compound → C4 species + smaller fragments |

| Hydroisomerization | Bifunctional (e.g., Pt/Al₂O₃) | Skeletal rearrangement | n-Hexane → Isohexanes |

| Partial Oxidation | Metal-based (e.g., Rh/Al₂O₃) | Formation of H₂ and CO | 2,2,4-Trimethylpentane (B7799088) → Synthesis Gas |

| C-H Functionalization | Dirhodium catalysts | Site-selective C-H insertion | Steroids → Functionalized steroids |

Elimination Reaction Mechanisms in Branched Alkyl Halides

While this compound itself is an alkane, its halogenated derivatives can undergo elimination reactions to form alkenes. These reactions are fundamental in organic synthesis for creating carbon-carbon double bonds. The mechanisms of these reactions are heavily influenced by the structure of the alkyl halide, the strength of the base, and the reaction conditions.

E1 and E2 Elimination Pathways

Elimination reactions of alkyl halides typically proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.com

E1 Mechanism: The E1 reaction is a two-step process. byjus.comchemicalnote.com

Ionization: The carbon-halogen bond breaks heterolytically to form a carbocation intermediate and a halide ion. This is the slow, rate-determining step. chemicalnote.com

Deprotonation: A weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. chemicalnote.com

E1 reactions are favored by tertiary and secondary alkyl halides because they can form relatively stable carbocations. chemicalnote.com They are also promoted by the use of weak bases and polar, ionizing solvents. msu.edu Carbocation rearrangements can occur to form a more stable carbocation before deprotonation. chemicalnote.com

E2 Mechanism: The E2 reaction is a one-step, concerted process. libretexts.org The base removes a proton from a carbon adjacent to the leaving group, while simultaneously the carbon-halogen bond breaks and the double bond forms. libretexts.org The rate of the E2 reaction depends on the concentration of both the alkyl halide and the base. chemicalnote.com This mechanism is favored by strong bases and can occur with primary, secondary, and tertiary alkyl halides. libretexts.orglibretexts.org For tertiary halides, elimination is often the dominant pathway over substitution. msu.edulibretexts.org

Table 2: Comparison of E1 and E2 Elimination Pathways

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Molecularity | Unimolecular | Bimolecular |

| Kinetics | First-order | Second-order |

| Number of Steps | Two | One |

| Intermediate | Carbocation | None (Transition state) |

| Base Requirement | Weak base is sufficient | Strong base is favored |

| Substrate | Favored for 3° and 2° alkyl halides | Occurs with 3°, 2°, and 1° alkyl halides |

| Rearrangements | Possible | Not possible |

Zaitsev's Rule and Regiochemical Outcomes

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the major product can often be predicted by Zaitsev's rule. libretexts.orgbartleby.com This rule, formulated by Alexander Zaitsev, states that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. libretexts.orgbartleby.commasterorganicchemistry.com This is because the transition state leading to the more stable alkene is lower in energy. msu.edumasterorganicchemistry.com

For a hypothetical 3-chloro-2,2,3-trimethylhexane, elimination can occur by removing a proton from either the C2 or the C4 position. However, C2 has no hydrogens. Therefore, a proton must be removed from the methylene (B1212753) group at C4. This would lead to the formation of 2,2,3-trimethylhex-3-ene.

In a different example, such as the dehydrohalogenation of 2-bromo-2,3-dimethylbutane, two different alkenes can be formed. The removal of a proton from the tertiary carbon results in the more substituted 2,3-dimethyl-2-butene (B165504) (the Zaitsev product), while removal from a primary carbon yields 2,3-dimethyl-1-butene (B117154) (the Hofmann product). msu.edulibretexts.org With a small, strong base like ethoxide, the Zaitsev product predominates. msu.edu However, the use of a bulky base, such as tert-butoxide, can lead to a higher proportion of the less substituted Hofmann product due to steric hindrance. msu.edu

Reaction Pathway Networks in Complex Alkylation Systems

In complex reaction systems, such as the alkylation of isobutane with light olefins (e.g., 2-butene), this compound is part of a mixture of C9 isomers (nonanes) that are formed as byproducts. While the primary target products are typically trimethylpentanes (C8 isomers), the reaction mechanism invariably includes pathways leading to higher molecular weight compounds. mdpi.com The formation of these C9 molecules occurs through various side reactions, including polymerization.

The reaction network for isobutane/2-butene alkylation is exceedingly complex, involving not only the primary addition reaction but also numerous side reactions like polymerization, isomerization, and fragmentation. mdpi.combohrium.com Initially, olefins can undergo dimerization under acidic conditions, and these dimers can further react with other carbocations to produce molecules with higher carbon numbers, such as C9 isomers. mdpi.com

However, the C9 components, including presumably this compound, are not stable end products within the alkylation process. Research tracking the evolution of chemical components over time in such systems reveals that the selectivity for C9 compounds tends to decrease rapidly after an initial formation period. mdpi.com This indicates that C9 isomers act as significant reactants in subsequent fragmentation (scission) reactions. These fragmentation reactions break down the larger C9 molecules into smaller, often more desirable, products like C8 isomers (trimethylpentanes) and lighter C5-C7 alkanes. mdpi.com

The following table summarizes the general reaction pathways and the role of different carbon number fractions based on studies of isobutane/2-butene alkylation systems.

Table 1: Role of Hydrocarbon Fractions in Isobutane/2-Butene Alkylation

| Carbon Number | Key Components | Role in Reaction Network |

|---|---|---|

| C4 | Isobutane, 2-Butene | Primary Reactants |

| C5-C7 | Isopentane, Isohexanes | Byproducts, some formed from fragmentation |

| C8 | Trimethylpentanes (TMPs) | Primary Target Products |

This dynamic network, where C9 compounds like this compound are formed and then consumed, highlights the challenge in controlling selectivity in alkylation processes. The conditions must be finely tuned to maximize the primary C8 formation pathways while minimizing the polymerization routes that lead to heavier fractions and managing the subsequent fragmentation of these heavier molecules. mdpi.com

Advanced Analytical Methodologies for 2,2,3 Trimethylhexane Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,2,3-trimethylhexane. These techniques probe the interaction of molecules with electromagnetic radiation, providing a fingerprint that is unique to the compound's structure.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the structural analysis of complex molecules and mixtures. nih.govwikipedia.org Unlike one-dimensional NMR, which can suffer from spectral overlap in complex samples, 2D NMR spreads the signals across two frequency dimensions, enhancing resolution and providing detailed connectivity information between atoms. nih.govnih.gov

For the characterization of branched alkanes like this compound in hydrocarbon mixtures, 2D NMR techniques such as Correlation Spectroscopy (COSY) are particularly valuable. wikipedia.orgacs.org COSY experiments reveal scalar couplings between protons, allowing for the identification of adjacent protons in the molecular structure. wikipedia.org This is crucial for distinguishing between different isomers and for confirming the specific branching pattern of this compound. The ability to characterize mixture compositions in terms of molecular subgroups makes this method applicable to mixtures containing multi-methyl alkanes. acs.org Furthermore, advancements in NMR, such as pure-shift techniques, can simplify complex spectra by removing the effects of proton-proton and heteronuclear couplings, aiding in the clear identification of individual components in a mixture. nih.gov

Research Findings:

Studies have demonstrated the application of 1D ¹³C NMR and ¹H 2D COSY to characterize the types and compositions of branched alkanes in bulk liquid hydrocarbon mixtures. acs.org

The development of in situ NMR methodologies allows for the characterization of hydrocarbon mixtures, including the discrimination of linear and branched alkanes, within porous media, which is relevant for catalytic processes. nih.gov

Partial least-squares regression analysis of 2D NMR data has been used to quantify the mole percentage of branched species in mixtures with n-alkanes, achieving a root-mean-square error of prediction (RMSEP) of 1.4 mol %. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. spectroscopyonline.comresearchgate.net This technique is highly sensitive to changes in molecular structure and can be used to monitor the progress of chemical reactions in real-time. nih.govrsc.org

In the context of reactions involving this compound, FT-IR can be employed to track the disappearance of reactants and the appearance of products by monitoring specific absorption bands characteristic of the functional groups involved. nih.gov For instance, if this compound is undergoing oxidation, the appearance of carbonyl (C=O) and hydroxyl (O-H) stretching bands can be observed. The technique's ability to provide a molecular fingerprint allows for the identification of transient intermediates and the elucidation of reaction mechanisms. researchgate.netnih.gov Reaction-induced FTIR difference spectroscopy can be used to isolate the vibrational signatures of specific chemical groups participating in a reaction. nih.gov

Research Findings:

FT-IR spectroscopy has been successfully used to monitor various chemical reactions, including proteolytic reactions, by observing changes in the spectral features of the involved molecules over time. nih.gov

The combination of microfluidics with FT-IR spectroscopy allows for the in-situ kinetic studies of fast chemical reactions, enabling the simultaneous monitoring of reactants, intermediates, and products. rsc.org

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating the components of a complex mixture, which can then be individually identified and quantified. For a volatile compound like this compound, gas chromatography is the primary method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduthermofisher.com In GC, a sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification. nist.gov

GC-MS is widely used for the analysis of complex hydrocarbon mixtures, such as those found in petroleum products and environmental samples. nih.govresearchgate.net It can effectively separate and identify various isomers of alkanes, including this compound. berkeley.edu The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information. etamu.edu For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. libretexts.org

Research Findings:

A study on diesel fuel demonstrated that GC coupled with vacuum-ultraviolet (VUV) ionization mass spectrometry could identify and quantify branched isomers that were not detectable with conventional GC/EI-MS. berkeley.edu

GC-MS is a well-established technique for identifying and quantifying the hydrocarbon fraction in complex organic mixtures, although challenges with unresolved peaks can exist. researchgate.net

The development of new analytical approaches using GC/EI-MS allows for the characterization of hydrocarbon components in complex mixtures by "hydrocarbon group," defined by carbon number, degree of unsaturation, and degree of branching. nih.govresearchgate.net

High-Temperature Gas Chromatography (HTGC) is a specialized form of GC that allows for the analysis of high-boiling point compounds by using oven temperatures up to and exceeding 400 °C. nih.govdokumen.pub While this compound itself is not a particularly high-boiling compound, HTGC is crucial for assessing its purity when it is present in mixtures containing less volatile components.

By extending the temperature range, HTGC ensures that all components of a mixture are eluted from the column, providing a complete compositional profile. nih.gov This is essential for accurately determining the purity of a this compound sample, as any non-volatile impurities would not be detected by conventional GC. The coupling of HTGC with mass spectrometry (HTGC-MS) further enhances its analytical power, allowing for the identification of these high-boiling impurities. nih.gov

Research Findings:

HTGC systems coupled with time-of-flight mass spectrometry (ToF-MS) have been developed for the rapid analysis of hydrocarbons up to C₁₀₀ boiling equivalents. nih.gov

ASTM methods such as D6352, D7169, and D7500 utilize HTGC for the analysis of high-boiling point petroleum fractions. dokumen.pub

Characterization of Branched Hydrocarbons in Complex Mixtures

The characterization of branched hydrocarbons like this compound within complex mixtures, such as crude oil or environmental samples, presents a significant analytical challenge due to the vast number of structurally similar isomers. researchgate.net Advanced analytical techniques are often required to achieve detailed chemical characterization beyond simply identifying an "unresolved complex mixture" (UCM). nih.govresearchgate.net

Techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer superior separation power compared to conventional GC, allowing for the resolution of thousands of individual components. researchgate.net When coupled with a mass spectrometer, GC×GC-MS provides a powerful tool for the detailed group-type characterization of hydrocarbons, separating them into classes such as alkanes, cycloalkanes, and aromatics. researchgate.net Furthermore, innovative ionization methods, such as vacuum-ultraviolet (VUV) photoionization, can minimize fragmentation in the mass spectrometer, facilitating the characterization of hydrocarbons based on molecular weight, structure, and mass fraction. researchgate.net These advanced methods are crucial for understanding the composition of complex hydrocarbon mixtures and for accurately identifying and quantifying specific branched isomers like this compound.

Analysis of Unresolved Complex Mixtures (UCM)

In gas chromatography (GC) of crude oils and petroleum products, a significant portion of the hydrocarbons cannot be resolved into discrete peaks. This appears as a raised baseline or "hump" in the chromatogram and is known as an Unresolved Complex Mixture (UCM). wikipedia.org UCMs consist of thousands of co-eluting branched and cyclic hydrocarbons that are structurally complex and difficult to separate using conventional GC methods. wikipedia.orgcore.ac.uk The presence of highly branched alkanes, such as this compound, is a known feature of these mixtures. plymouth.ac.uk

The analysis of UCMs is critical because they can constitute the majority of hydrocarbons in weathered or biodegraded oils, and understanding their composition is essential for environmental fate and transport studies. wikipedia.org Traditional single-column gas chromatography is insufficient to resolve the components within a UCM. core.ac.uk

To overcome this, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique. wikipedia.orgcore.ac.uk GC×GC utilizes two columns with different separation mechanisms (e.g., a non-polar column followed by a polar or shape-selective column). wikipedia.orgplymouth.ac.uk The effluent from the first column is trapped, focused, and then re-injected onto the second column in short pulses. This provides a much higher degree of separation, allowing for the resolution of compound classes that would otherwise remain unresolved. wikipedia.org When coupled with a time-of-flight mass spectrometer (ToF-MS), GC×GC-ToF-MS allows for the identification and semi-quantification of individual isomers or isomer groups, such as tri-methyl substituted alkanes, within the UCM. copernicus.org This advanced methodology is ideal for investigating fossil fuel sources and can help characterize the complex mixtures found in diesel fuel, lubricating oils, and contaminated environmental samples. wikipedia.orgcopernicus.org While direct identification of every compound in a UCM remains a challenge, GCxGC can successfully separate and group hydrocarbons into classes (e.g., straight-chain alkanes, branched alkanes, cycloalkanes), revealing the underlying composition of the mixture. plymouth.ac.ukcopernicus.org

Quantification of Branched Isomers in Hydrocarbon Streams

The quantification of specific branched isomers like this compound in hydrocarbon streams such as naphtha, reformate, and gasoline is essential for process optimization and quality control in the petroleum industry. phenomenex.com The primary technique for this is Detailed Hydrocarbon Analysis (DHA), a specialized gas chromatography method. phenomenex.comtajhizkala.ir

DHA typically employs a long, high-resolution capillary column (often 100 meters) with a non-polar stationary phase, coupled with a Flame Ionization Detector (FID). phenomenex.com The separation is based on the boiling points of the hydrocarbons. phenomenex.com Each eluting compound is identified by comparing its retention time or retention index to those of known standards. tajhizkala.ir The concentration of each component is then determined by area normalization, using response factors to ensure accuracy. tajhizkala.ir

However, the sheer number of isomers in hydrocarbon streams makes complete separation difficult. In many cases, this compound may co-elute with other C9 isomers or different compound classes. For instance, in the analysis of motor gasolines, this compound has been observed to co-elute with 2-methyl-4-ethylhexane. tandfonline.com Resolving such co-elutions may require specialized columns or multi-dimensional techniques. phenomenex.com

Despite these challenges, DHA methods are capable of determining the mass fraction of a large number of individual hydrocarbons, including this compound, in various process streams.

Table 1: Example of this compound Quantification in a Natural Gas Condensate

This table presents data from a gas chromatographic analysis of a natural gas condensate, showing the identified mass fraction of this compound among other C9 isomers.

| Compound Name | Mass Fraction (%) | Molar Mass ( g/mol ) | Density (g/cm³) |

| 3-Ethylheptane | 0.060 | 128.258 | 0.7225 |

| 3-Methyloctane | 0.448 | 128.259 | 0.7170 |

| This compound | 0.026 | 128.260 | 0.7257 |

Data sourced from a compositional analysis of a natural gas condensate from a North Sea offshore field. dtu.dk

Environmental Biogeochemistry and Degradation Pathways of Branched Alkanes

Microbial Biodegradation of Branched Hydrocarbons

The primary mechanism for the ultimate removal of petroleum hydrocarbons, including branched alkanes, from the environment is microbial degradation. nih.govnih.gov This process is carried out by a diverse array of microorganisms that utilize these compounds as a source of carbon and energy. frontiersin.orgslideshare.net

Microbial degradation of branched alkanes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and rates differ significantly. enviro.wikinih.gov

Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of branched alkanes. nih.govnih.gov The process typically begins with the oxidation of a terminal or sub-terminal carbon atom. nih.govfrontiersin.org

Terminal Oxidation: An alkane hydroxylase enzyme attacks the terminal methyl group to form a primary alcohol. This is further oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation pathway. nih.gov

Sub-terminal Oxidation: Oxidation can also occur at a carbon atom within the chain, forming a secondary alcohol, which is then converted to a ketone. bohrium.comwikipedia.org For highly branched structures where terminal oxidation is hindered, this is a common route. bohrium.com A study on the degradation of 2,2,4,4,6,8,8-heptamethylnonane (B1194848) by a marine bacterial community confirmed a mechanism of direct oxidation at the third carbon atom. bohrium.com

Anaerobic Degradation: In the absence of oxygen, different electron acceptors such as nitrate, sulfate, or iron (Fe(III)) are used by facultative and obligate anaerobic bacteria. slideshare.netenviro.wikinih.gov These processes are generally slower than aerobic degradation. enviro.wiki

Fumarate (B1241708) Addition: A common anaerobic activation pathway for both linear and branched alkanes involves the addition of the hydrocarbon to a fumarate molecule. mdpi.comnih.govnih.gov This reaction is catalyzed by enzymes like alkylsuccinate synthase, creating an alkylsuccinate intermediate that can be further metabolized. enviro.wikinih.gov This pathway has been confirmed for the degradation of branched alkanes like pristane (B154290) under nitrate-reducing conditions and various iso-alkanes under methanogenic conditions. nih.govijabbr.com

Other Anaerobic Mechanisms: Other proposed mechanisms include carboxylation and oxygen-independent hydroxylation. mdpi.comnih.gov For instance, the degradation of some alkanes by the sulfate-reducer Hxd3 is thought to involve carboxylation at the C-3 position, followed by the elimination of adjacent carbon atoms. nih.gov

A specialized group of microbes, known as hydrocarbonoclastic microorganisms, are the principal agents in the biodegradation of oil components. frontiersin.orgwikipedia.org These organisms are widespread in marine and soil environments. wikipedia.org

Bacteria: Bacteria are the most significant and well-studied hydrocarbon degraders. slideshare.netmdpi.com

Alcanivorax : This genus is a key player in marine oil spill remediation, specializing in the degradation of linear and branched alkanes. frontiersin.orgtaylorandfrancis.comnih.gov Alcanivorax borkumensis, for example, can metabolize a wide range of alkanes and often blooms after oil spills. taylorandfrancis.comnih.gov

Mycobacterium : Species within this genus, such as Mycobacterium fortuitum and Mycobacterium ratisbonense, have demonstrated the ability to degrade highly branched alkanes like squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane). nih.govasm.org

Pseudomonas : Various Pseudomonas species are known to utilize acyclic isoprenoids as a carbon source. bohrium.com

Others: Genera like Marinobacter, Thallassolituus, Cycloclasticus, Gordonia, and Rhodococcus also contain species capable of degrading various aliphatic and aromatic hydrocarbons. ijabbr.comtaylorandfrancis.comasm.orgmdpi.com

Fungi and Algae: While bacteria are the primary degraders, certain fungi and algae also contribute to the process under aerobic conditions. slideshare.netenviro.wikiuu.nl Fungi such as Aspergillus, Penicillium, and Candida can degrade alkanes. frontiersin.org Some algae and cyanobacteria have been observed to oxidize hydrocarbons like naphthalene. wikipedia.org

The efficiency of microbial degradation of branched alkanes is controlled by a combination of physical, chemical, and biological factors.

| Factor | Influence on Biodegradation of Branched Alkanes | References |

| Bioavailability | The low water solubility of branched alkanes limits their availability to microbial cells. Microorganisms may produce biosurfactants to emulsify hydrocarbons, increasing their surface area and uptake. | nih.govnih.govijabbr.com |

| Molecular Structure | Increased branching, especially quaternary carbons (a carbon bonded to four other carbons), sterically hinders enzymatic attack, making the molecule more recalcitrant. The position of branching is more critical than the number of branches. | bohrium.comnih.govnih.gov |

| Oxygen Availability | Aerobic degradation is significantly faster and more complete than anaerobic degradation. Oxygen is a rate-limiting factor, and its depletion leads to slower, anaerobic processes. | slideshare.netenviro.wiki |

| Nutrients | The availability of nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth. In marine environments, these nutrients are often limited, and their addition (biostimulation) can significantly enhance degradation rates. | nih.govenviro.wikinih.govmdpi.com |

| Temperature | Biodegradation rates generally decrease with lower temperatures due to reduced enzyme activity and increased oil viscosity. Optimal temperatures vary for different environments, for example, 30–40°C in soil and 15–20°C in marine settings. | nih.govmdpi.com |

| pH | Most hydrocarbon-degrading microorganisms function optimally within a pH range of 6 to 8. Extreme pH values can inhibit microbial activity. | nih.govenviro.wikiresearchgate.net |

| Salinity | Salinity affects microbial community composition and activity. Halophilic (salt-loving) or halotolerant (salt-tolerant) microorganisms are essential for biodegradation in saline environments. | mdpi.comresearchgate.net |

Comparative Degradability of Linear Versus Branched Alkanes

A consistent finding across numerous studies is that branched alkanes are more resistant to degradation than their linear isomers. libretexts.orgnih.govmdpi.com

The general order of susceptibility to microbial degradation is: Linear alkanes > Branched alkanes > Small aromatics > Cyclic alkanes nih.govmdpi.com

Structural Hindrance: The methyl branches in compounds like 2,2,3-trimethylhexane create steric hindrance, which blocks the active sites of degradative enzymes. bohrium.comnih.gov This makes it more difficult for microorganisms to initiate the oxidation process that readily occurs on the terminal carbons of n-alkanes. nih.gov

Physical Properties: Branching lowers the boiling point compared to a linear alkane of the same carbon number because the more compact, spherical shape reduces the surface area available for intermolecular van der Waals forces. pearson.com However, this has less impact on environmental degradation than the chemical recalcitrance due to structure.

Degradation Products: The oxidation of linear alkanes typically produces more compounds with carbonyl groups, such as carboxylic acids, which can be further metabolized. researchgate.net Branched alkanes, in contrast, may form different oxidized products that are degraded more slowly. researchgate.net

Bioremediation Strategies and Environmental Fate Modeling

Given the persistence of branched alkanes, various strategies have been developed to enhance their removal from contaminated environments and to predict their long-term behavior.

Bioremediation Strategies: These techniques aim to accelerate natural biodegradation processes. mdpi.com

Biostimulation: This involves the addition of rate-limiting nutrients, such as nitrogen and phosphorus, and sometimes oxygen, to a contaminated site to stimulate the growth of indigenous hydrocarbon-degrading microbes. taylorandfrancis.comnih.gov

Bioaugmentation: This strategy involves introducing specific, highly efficient hydrocarbon-degrading microorganisms or microbial consortia to a contaminated site. mdpi.comnih.gov For example, bioaugmentation with Alcanivorax has been shown to be highly effective, resulting in significantly greater degradation of both n-alkanes and branched alkanes compared to nutrient addition alone. nih.gov

Environmental Fate Modeling: Mathematical models are used to predict the transport, transformation, and ultimate fate of chemicals in the environment.

Quantitative Structure-Activity Relationships (QSAR): These models correlate the structural properties of a chemical with its environmental behavior, such as biodegradability or soil sorption. nih.govoup.com For instance, models can use molecular connectivity indices to estimate how strongly a compound will adsorb to soil or its potential for bioaccumulation. oup.com

Aerosol Formation Models: For atmospheric fate, models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model have been developed to predict the formation of secondary organic aerosols (SOA) from the atmospheric oxidation of branched alkanes. copernicus.orgcopernicus.org These models account for factors like carbon chain length and the degree of branching to estimate how these compounds contribute to air pollution. copernicus.orgcopernicus.org

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for confirming the structure of 2,2,3-trimethylhexane, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify methyl group splitting patterns. For example, the tertiary carbon (C2) with two methyl groups will show distinct chemical shifts in NMR (e.g., δ 25–30 ppm for branched carbons) .

- Mass Spectrometry (MS) : Monitor fragmentation patterns, such as the loss of methyl groups (m/z 15) or hexane backbone cleavage, to confirm branching. The molecular ion peak at m/z 128 (CH) should dominate .

- Infrared (IR) Spectroscopy : Analyze C-H stretching vibrations (2850–2960 cm) for sp hybridization and absence of functional groups like carbonyls or alcohols .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Grignard Reaction : React 3-chloro-2,2-dimethylpentane with methylmagnesium bromide to introduce the third methyl group. Optimize solvent (e.g., anhydrous ether) and temperature (0–5°C) to minimize side reactions .

- Catalytic Hydrogenation : Use Pt or Pd catalysts to reduce unsaturated intermediates (e.g., 2,2,3-trimethylhexene) under H pressure (1–3 atm) .

- Purification : Employ fractional distillation (BP ~131–157°C) and GC-MS to validate purity (>98%) .

Q. What analytical parameters are critical for detecting this compound in complex mixtures using GC-MS?

- Methodological Answer :

- Column Selection : Use a non-polar column (e.g., DB-5MS) for optimal separation of branched alkanes.

- Temperature Program : Start at 40°C (hold 2 min), ramp at 10°C/min to 250°C. Retention time ~8–12 min .

- Ion Monitoring : Track m/z 43 (base peak for alkanes), 57, and 71 for fragmentation confirmation. Quantify via external calibration curves .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in reported thermodynamic properties (e.g., boiling point) of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G**) to predict boiling points and compare with experimental data (e.g., CRC Handbook: BP ~210–220°C ). Adjust for van der Waals interactions in branched structures .

- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) to correlate molecular descriptors (e.g., branching index) with properties. Validate against NIST data .

Q. What experimental strategies can elucidate the role of this compound as a volatile organic compound (VOC) in bacterial metabolic profiling?

- Methodological Answer :

- Headspace Sampling : Collect VOCs using Tenax® TA tubes and thermal desorption-GC-MS. Optimize incubation time (e.g., 24–48 hrs) to capture peak emission .

- Isotope Labeling : Introduce -labeled substrates to trace metabolic pathways. Monitor isotopic peaks (m/z 129 for -incorporated ions) .

Q. How does the branching pattern of this compound influence its combustion behavior in fuel formulations?

- Methodological Answer :

- Octane Rating Testing : Use CFR engines to measure Research Octane Number (RON). Compare with linear alkanes (lower RON) and aromatics (higher RON) .

- Kinetic Modeling : Simulate ignition delay times using CHEMKIN-Pro. Input thermodynamic data (e.g., ΔH = -265 kJ/mol) from CRC Handbook .

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

- Methodological Answer :

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor accumulation (TLV-TWA: 50 ppm) .

- Fire Prevention : Store in flammables cabinets (UN 1993, Hazard Class 3.1) away from oxidizers. Use CO or dry chemical extinguishers .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.